molecular formula C25H18Cl2F3N3O4 B12362763 Hsd17B13-IN-56

Hsd17B13-IN-56

Cat. No.: B12362763
M. Wt: 552.3 g/mol
InChI Key: NSWOVWZSEKLRHL-UHFFFAOYSA-N
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Description

Hsd17B13-IN-56 is a compound that targets the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential therapeutic benefits in reducing liver inflammation and fibrosis .

Preparation Methods

The synthesis of Hsd17B13-IN-56 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Hsd17B13-IN-56 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hsd17B13-IN-56 has several scientific research applications, including:

Mechanism of Action

Hsd17B13-IN-56 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets and decreases liver inflammation and fibrosis. The molecular targets and pathways involved include the regulation of lipid metabolism and the inflammatory response .

Comparison with Similar Compounds

Hsd17B13-IN-56 is unique compared to other similar compounds due to its specific targeting of HSD17B13. Similar compounds include:

This compound stands out due to its high selectivity and potency in inhibiting HSD17B13, making it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C25H18Cl2F3N3O4

Molecular Weight

552.3 g/mol

IUPAC Name

3,5-dichloro-N-[2,8-dimethyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide

InChI

InChI=1S/C25H18Cl2F3N3O4/c1-12-7-8-18(32-23(35)15-9-16(26)22(34)17(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-19(14)37-25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)

InChI Key

NSWOVWZSEKLRHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F

Origin of Product

United States

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